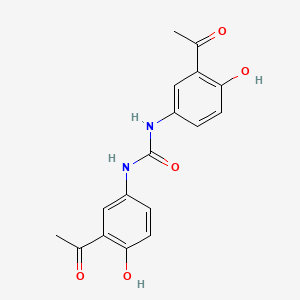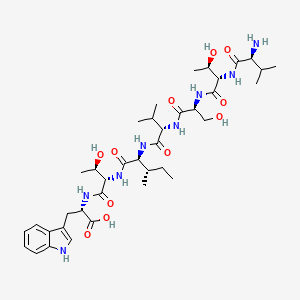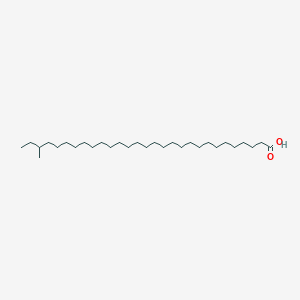![molecular formula C8H11NO9 B15160822 (2'S)-3-Hydroxy-[2,2'-iminobis(succinic acid)]](/img/structure/B15160822.png)
(2'S)-3-Hydroxy-[2,2'-iminobis(succinic acid)]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2’S)-3-Hydroxy-[2,2’-iminobis(succinic acid)] is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a hydroxyl group and an iminobis(succinic acid) moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’S)-3-Hydroxy-[2,2’-iminobis(succinic acid)] typically involves the reaction of succinic acid derivatives with appropriate amine compounds under controlled conditions. One common method includes the use of succinic anhydride and an amine in the presence of a catalyst to facilitate the formation of the iminobis(succinic acid) structure. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of (2’S)-3-Hydroxy-[2,2’-iminobis(succinic acid)] often employs continuous flow reactors to optimize yield and purity. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time. Advanced purification techniques, including crystallization and chromatography, are used to isolate the final product with high purity.
化学反应分析
Types of Reactions
(2’S)-3-Hydroxy-[2,2’-iminobis(succinic acid)] undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The iminobis(succinic acid) moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
科学研究应用
(2’S)-3-Hydroxy-[2,2’-iminobis(succinic acid)] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of (2’S)-3-Hydroxy-[2,2’-iminobis(succinic acid)] involves its interaction with specific molecular targets and pathways. The hydroxyl and iminobis(succinic acid) groups allow it to form stable complexes with metal ions and other molecules, influencing various biochemical processes. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular functions.
相似化合物的比较
Similar Compounds
Succinic Acid: A simpler dicarboxylic acid with similar chemical properties but lacking the iminobis structure.
Glutaric Acid: Another dicarboxylic acid with a longer carbon chain, used in similar industrial applications.
Adipic Acid: A widely used dicarboxylic acid in the production of nylon and other polymers.
Uniqueness
(2’S)-3-Hydroxy-[2,2’-iminobis(succinic acid)] is unique due to its combination of hydroxyl and iminobis(succinic acid) groups, which confer distinct chemical reactivity and potential for forming complex structures. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
属性
分子式 |
C8H11NO9 |
|---|---|
分子量 |
265.17 g/mol |
IUPAC 名称 |
2-[[(1S)-1,2-dicarboxyethyl]amino]-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C8H11NO9/c10-3(11)1-2(6(13)14)9-4(7(15)16)5(12)8(17)18/h2,4-5,9,12H,1H2,(H,10,11)(H,13,14)(H,15,16)(H,17,18)/t2-,4?,5?/m0/s1 |
InChI 键 |
XYBHHDIIOKAINY-VIELNCHRSA-N |
手性 SMILES |
C([C@@H](C(=O)O)NC(C(C(=O)O)O)C(=O)O)C(=O)O |
规范 SMILES |
C(C(C(=O)O)NC(C(C(=O)O)O)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid, [[(1R)-1-[(phenylmethoxy)methyl]-2-propenyl]oxy]-](/img/structure/B15160741.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1-(phenylmethyl)-](/img/structure/B15160757.png)

![Bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)-](/img/structure/B15160769.png)

![Ethanol, 2,2'-[[3-(10H-phenoxazin-10-yl)propyl]imino]bis-](/img/structure/B15160787.png)
![3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15160792.png)



![7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B15160811.png)
![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-10-EN-8-OL](/img/structure/B15160819.png)
![1-(Dodecylamino)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B15160820.png)
![Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)-](/img/structure/B15160830.png)
